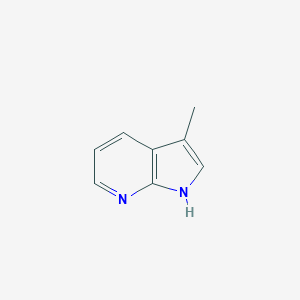

3-Methyl-7-azaindole

説明

Contextualization within 7-Azaindole (B17877) Chemistry

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bioisosteres of indoles, meaning they have similar shapes and electronic properties. nih.gov This characteristic allows them to interact with biological targets in a similar manner to their indole (B1671886) counterparts. The nitrogen atom in the pyridine (B92270) ring, however, imparts distinct properties such as increased polarity and the ability to form additional hydrogen bonds, which can enhance binding affinity and selectivity for specific biological targets. nih.govpharmablock.com The 7-azaindole framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs. nih.govpharmablock.com

3-Methyl-7-azaindole is a specific derivative within this class. The methyl group at the C-3 position can influence the compound's steric and electronic properties, which in turn affects its reactivity and biological activity. cymitquimica.com Research has shown that substitutions at various positions of the 7-azaindole ring are crucial for developing molecules with specific functions. nih.gov

Significance in Contemporary Chemical and Biological Sciences

The importance of this compound and its derivatives spans multiple scientific disciplines. In medicinal chemistry, the 7-azaindole scaffold is a key component in the development of kinase inhibitors for cancer therapy. mdpi.comresearchgate.netresearchgate.net The two nitrogen atoms of the 7-azaindole core can form hydrogen bonds with the hinge region of protein kinases, mimicking the binding of adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net This makes 7-azaindole derivatives, including those with a methyl group at the 3-position, potent and selective inhibitors of these enzymes. pharmablock.com

Beyond cancer research, 7-azaindole derivatives have shown potential in treating a range of other diseases. They have been investigated as anti-HIV agents, dopamine (B1211576) D4 ligands, and for their potential in addressing inflammatory conditions. nih.govnih.govnih.gov

In the realm of materials science, 7-azaindole derivatives are explored for their luminescent properties. rsc.org They have shown promise as blue emitters in organic light-emitting diodes (OLEDs). rsc.orgrsc.org The unique photophysical properties of these compounds, including their fluorescence and phosphorescence, make them attractive for various optoelectronic applications. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 5654-93-3 | chemicalbook.com |

| Molecular Formula | C8H8N2 | chemicalbook.com |

| Molecular Weight | 132.16 g/mol | chemicalbook.com |

| Melting Point | 130.5-133 °C | chemicalbook.comchemdad.com |

| Boiling Point (Predicted) | 352.8±15.0 °C | chemicalbook.comchemdad.com |

| Density (Predicted) | 1.17±0.1 g/cm3 | chemdad.com |

| IUPAC Name | 3-methyl-1H-pyrrolo[2,3-b]pyridine | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZDPOGLGBWEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448683 | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5654-93-3 | |

| Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-7-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyl 7 Azaindole and Its Derivatives

Strategies for Pyrrolo[2,3-b]pyridine Core Construction

The construction of the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core is a significant challenge in synthetic chemistry due to the electronic properties of the pyridine (B92270) ring. nsf.gov Traditional indole (B1671886) syntheses are often not directly applicable, necessitating the development of specialized methodologies. nsf.gov

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of azaindoles. These methods offer high efficiency and regioselectivity in the construction of the bicyclic core and the introduction of various substituents. mdpi.comnih.govub.edu

Palladium-catalyzed heteroannulation represents a key strategy for constructing the 7-azaindole skeleton. One notable approach involves the reaction of 2-amino-3-iodopyridine (B10696) derivatives with internal alkynes. ub.eduresearchgate.net This method demonstrates high regioselectivity and allows for the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines. ub.edu For instance, the reaction of 2-amino-3-iodopyridine with various internal alkynes in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂), lithium chloride (LiCl), and potassium acetate (KOAc) in dimethylformamide (DMF) provides the desired 7-azaindole derivatives. researchgate.net

Another palladium-catalyzed annulation involves the reaction of ortho-iodoarylamines with allyl acetate to produce 2-methyl-7-azaindoles. mdpi.com The proposed mechanism proceeds through the formation of a π-allyl complex, followed by an intermolecular nucleophilic attack to form the pyrrole (B145914) ring and regenerate the Pd(0) catalyst. mdpi.com Furthermore, a one-step palladium-catalyzed annulation procedure has been developed for the synthesis of substituted, polyfunctionalized 7-azaindoles from amino ortho-chloropyridines and pyruvic acid derivatives under mild conditions. mdpi.com This protocol involves an enamine formation followed by a Heck reaction. mdpi.com

A practical and efficient synthesis of 2-substituted 7-azaindoles has also been developed using a cross-coupling-heteroannulation approach. researchgate.net This method benefits from low catalyst loadings and operational simplicity. thieme-connect.com

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the C-arylation of the 7-azaindole core, enabling the synthesis of a diverse range of arylated derivatives. nih.govacs.org This reaction typically involves the coupling of a halogenated 7-azaindole precursor with an aryl boronic acid in the presence of a palladium catalyst and a base. acs.org

An efficient two-step route to a wide range of aza- and diazaindoles, including 7-azaindoles, utilizes an optimized Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane. nih.gov This is followed by an acetic acid-catalyzed cyclization. nih.gov The catalyst system often consists of SPhos/Pd(OAc)₂ with potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov

Furthermore, sequential Suzuki-Miyaura cross-coupling reactions have been employed for the synthesis of diarylated 7-azaindoles. nih.gov For instance, a one-pot, chemo-selective method has been established for the synthesis of C3,C6-diaryl 7-azaindoles starting from 6-chloro-3-iodo-N-protected 7-azaindoles. researchgate.net This reaction demonstrates that different aryl groups can be selectively introduced at the C3 and C6 positions by carefully controlling the reaction conditions. nih.gov The reaction tolerates a variety of functional groups on the aryl boronic acids, including both electron-donating and electron-withdrawing substituents. acs.org

The table below summarizes the yields of various C3-monoaryl 7-azaindole derivatives synthesized via Suzuki-Miyaura coupling. acs.org

| Entry | C3-Aryl Substituent | Yield (%) |

| 10a | Phenyl | 85 |

| 10b | 4-Methylphenyl | 89 |

| 10d | 4-Methoxyphenyl | 93 |

| 10e | 4-Fluorophenyl | 79 |

| 10f | 3,5-Bis(trifluoromethyl)phenyl | 67 |

| 10g | Naphthyl | 92 |

| 10h | Benzo[d] nsf.govrsc.orgdioxole | 76 |

Data sourced from Cardoza et al. (2023). acs.org

Heteroannulation Approaches

Metal-Catalyzed Functionalization beyond Palladium (e.g., Iron-catalyzed cyclization)

While palladium catalysis is prevalent, iron-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative for the synthesis of 7-azaindoles. researchgate.netrsc.orgnih.gov An efficient method for the synthesis of the 7-azaindole ring system utilizes an iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation. researchgate.netrsc.orgjst.go.jprsc.org This approach offers short reaction times and operational convenience. rsc.orgnih.gov

The reaction of substituted 3-iodo-pyridin-2-ylamine with various terminal alkynes in the presence of iron(III) acetylacetonate (B107027) (Fe(acac)₃) as a catalyst, copper(I) iodide (CuI) as a co-catalyst, and potassium tert-butoxide (KOtBu) as a base in N-methyl-2-pyrrolidone (NMP) under microwave heating affords a diverse range of 7-azaindoles. researchgate.netrsc.org This method has been successfully applied to the preparation of 1,2-disubstituted 7-azaindoles as well. nih.gov The use of microwave irradiation significantly enhances the reaction rate compared to conventional heating. rsc.org

The table below showcases the yields of various 7-azaindole derivatives synthesized via iron-catalyzed cyclization. nih.gov

| Product | N-substituent | R | Yield (%) |

| 5a | 4-Fluorobenzyl | Phenyl | 68 |

| 5b | 4-Fluorobenzyl | 4-Fluorophenyl | 56 |

| 5c | 4-Fluorobenzyl | 4-Methoxyphenyl | 78 |

| 5d | 4-Fluorobenzyl | 4-Chlorophenyl | 61 |

| 5e | 4-Fluorobenzyl | 4-(Trifluoromethyl)phenyl | 53 |

Data sourced from Le et al. (2019). nih.gov

Domino Reactions and Multi-Component Approaches

Domino reactions and multi-component reactions (MCRs) provide efficient and atom-economical pathways to complex molecules like 7-azaindoles from simple starting materials in a single pot. nsf.govscilit.comrhhz.net

A novel one-pot method for the selective synthesis of 2-aryl-7-azaindoles has been developed through a domino reaction of 2-fluoro-3-methylpyridine (B30981) and various aldehydes. nsf.govrsc.orgresearchgate.net The chemoselectivity of this reaction is controlled by the counterion of the alkali amide base used. nsf.govrsc.org Specifically, using potassium hexamethyldisilazide (KHMDS) as the base favors the formation of 2-aryl-7-azaindoles. nsf.govrsc.org

This reaction proceeds through a tandem sequence involving C-F bond cleavage and subsequent cyclization. researchgate.net A mixture of KHMDS and lithium hexamethyldisilazide (LiHMDS) can be used to optimize the yield of the desired 7-azaindole product. rsc.org The reaction demonstrates good functional group tolerance, allowing for the introduction of a range of substituents on the aryl aldehyde. nsf.govrsc.org

The table below presents the yields of various 2-aryl-7-azaindole derivatives synthesized using this alkali-amide controlled domino reaction. rsc.org

| Product | Ar | Yield (%) |

| 4aa | Phenyl | 86 |

| 4ab | 4-tert-Butylphenyl | 71 |

| 4ac | 4-Methylphenyl | 65 |

| 4ad | 3-Methylphenyl | 79 |

| 4ae | 4-Methoxyphenyl | 68 |

| 4ag | 3-Methoxyphenyl | 91 |

| 4aj | 4-(N,N-Diphenylamino)phenyl | 46 |

| 4ak | 4-Phenoxyphenyl | 62 |

| 4av | 2-Naphthyl | 79 |

| 4aw | 1-Naphthyl | 51 |

Data sourced from Xu et al. (2022). rsc.org

Domino Knoevenagel-Michael Reactions

Domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, provide an efficient and atom-economical approach to complex molecules. The Knoevenagel condensation followed by a Michael addition is a powerful domino sequence for the construction of highly functionalized carbocyclic and heterocyclic systems.

In the context of 7-azaindole synthesis, a notable application of this strategy involves the reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with various aldehydes and active methylene (B1212753) compounds. uni-rostock.denih.gov The proposed mechanism commences with a Knoevenagel condensation between an aldehyde and a cyclic-1,3-dione to form a conjugated electron-deficient intermediate. uni-rostock.de This is followed by a Michael addition of the 5-aminopyrrole. The regiochemistry of this addition is critical, with the enamine β-carbon of the pyrrole acting as the nucleophile. uni-rostock.de Subsequent intramolecular cyclization and dehydration or other elimination steps lead to the formation of the fused 7-azaindole ring system. uni-rostock.de For instance, using Meldrum's acid as the active methylene compound results in the formation of highly substituted 7-azaindole derivatives after the release of acetone (B3395972) and carbon dioxide. uni-rostock.denih.gov This one-pot, three-component approach allows for the generation of a diverse library of 7-azaindole derivatives. nih.govresearchgate.net

A specific example is the indium trichloride (B1173362) (InCl3) catalyzed domino Knoevenagel-Michael reaction for the synthesis of fused 7-azaindole derivatives. google.co.id This method offers a regioselective route to highly functionalized pyranopyrazoles, which can be considered fused azaindole analogues. google.co.id

Three-Component Mannich Type Reactions

Three-component Mannich-type reactions are another powerful tool for the efficient construction of complex molecules, including 7-azaindole derivatives. These reactions typically involve an amine, an aldehyde, and a C-H acidic compound, such as an indole or azaindole.

A catalyst- and solvent-free protocol for the synthesis of 7-azagramine analogues has been developed via a one-pot, three-component Mannich-type reaction. rhhz.net This method utilizes 2-methyl-7-azaindole, various aromatic aldehydes, and heterocyclic amines to produce the desired products in acceptable to excellent yields. rhhz.net The proposed mechanism involves the initial condensation of the aldehyde and the amine to form an imine intermediate. rhhz.net Subsequent nucleophilic attack by the 2-methyl-7-azaindole on the imine yields the final 7-azagramine analogue. rhhz.net The absence of a catalyst and solvent makes this an environmentally friendly and cost-effective approach. researchgate.netrhhz.net

In a related methodology, a micelle-promoted one-pot synthesis of 3-amino alkylated indoles has been achieved through a three-component Mannich-type reaction in water. rsc.org This approach involves the reaction of secondary amines, aldehydes, and indoles under mild conditions. rsc.org The use of micelles helps to stabilize the in situ generated iminium ions, facilitating the nucleophilic addition of the indole to afford the 3-amino alkylated products in very good yields. rsc.org While this example focuses on indoles, the principle can be extended to the synthesis of 3-aminoalkylated 7-azaindoles.

Furthermore, a copper-catalyzed domino three-component coupling and cyclization reaction has been developed for the synthesis of aminomethylated azaindole derivatives. kyoto-u.ac.jp This process involves the reaction of an N-substituted 3-ethynyl-4-aminopyridine with various aldehydes and secondary amines. The reaction proceeds through a Mannich-type three-component coupling to form a propargylamine (B41283) intermediate, which then undergoes a copper-catalyzed intramolecular cyclization to yield the aminomethylated azaindole. kyoto-u.ac.jp

Light-Mediated and Acid-Mediated Ring Closure Protocols

Ring closure reactions are fundamental steps in the synthesis of heterocyclic compounds like 7-azaindoles. Both light- and acid-mediated protocols have been successfully employed to facilitate the formation of the pyrrole ring fused to the pyridine core.

Light-Mediated Ring Closure:

Visible-light-mediated energy-transfer catalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles and their analogues with alkynes. chinesechemsoc.org This method has been shown to be compatible with a 7-azaindole ring, leading to the formation of a pyridine-fused tetracyclic compound in a moderate yield. chinesechemsoc.org This approach provides access to novel and complex cyclobutene-fused indolizidine scaffolds that are otherwise difficult to synthesize. chinesechemsoc.org

Another light-mediated approach involves a t-BuOK ring closure method, which has been used for the synthesis of α-carbolines and 7-azaindoles. wits.ac.za This method builds upon previous work on the formation of carbazoles, naphthalenes, and anthracenes. wits.ac.za

Acid-Mediated Ring Closure:

Acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines is a well-established method for the synthesis of 7-azaindoles. rsc.orgmdpi.com This methodology typically involves an initial Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by the acid-promoted ring closure. rsc.orgmdpi.comnih.gov A variety of acids, including hydrochloric acid, sulfuric acid, acetic acid, and trifluoroacetic acid (TFA), have been investigated for the cyclization step. rsc.orgmdpi.com Optimal conditions often involve a mixture of TFA and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile, heated to reflux. rsc.orgmdpi.com This method has been used to synthesize a range of 2- and 5-substituted 7-azaindoles. rsc.org

Targeted Derivatization and Functionalization at Specific Positions

The functionalization of the 7-azaindole scaffold at specific positions is crucial for modulating its biological activity and physicochemical properties. Significant efforts have been directed towards the selective derivatization of the C3 position.

Selective Functionalization at the C3 Position

The C3 position of the 7-azaindole nucleus is particularly susceptible to electrophilic attack due to the electron-rich nature of the pyrrole ring. This reactivity has been exploited to introduce a variety of functional groups at this position.

A catalyst-free and environmentally friendly method for the C3-methylenation of N-methyl-7-azaindoles has been developed using aqueous formaldehyde (B43269) under microwave irradiation. nih.gov This green protocol affords N,N'-dimethyl-3,3'-bis-7-azaindolylmethanes in excellent yields. nih.gov Subsequent oxidation of these methylene-bridged dimers with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a one-electron oxidant, provides the corresponding N,N'-dimethyl-3,3'-bis-7-azaindolylmethanone derivatives, also in high yields. nih.govresearchgate.net This two-step sequence allows for the introduction of a carbonyl group linking two 7-azaindole units at their C3 positions.

Table 1: C3-Methylenation and Oxidation of N-Methyl-7-azaindole

| Starting Material | Reagents and Conditions (Step 1) | Intermediate | Reagents and Conditions (Step 2) | Final Product | Yield (Step 1) | Yield (Step 2) |

| N-Methyl-7-azaindole | Aqueous HCHO, MW | N,N'-Dimethyl-3,3'-bis-7-azaindolylmethane | CAN, MeCN | N,N'-Dimethyl-3,3'-bis-7-azaindolylmethanone | Excellent | Excellent |

Halogenation at the C3 position of 7-azaindole provides a versatile handle for further functionalization through cross-coupling reactions.

Biocatalytic halogenation using a thermostable RebH variant has been shown to effectively brominate and chlorinate various indole and azaindole compounds at the C3 position. nih.gov The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. nih.gov This enzymatic approach offers excellent regioselectivity and operates under environmentally benign conditions. nih.gov

Chemical halogenation can also be achieved. For instance, iodination of 7-azaindole at the C3 position can be accomplished using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. acs.org The resulting 3-iodo-7-azaindole is a key intermediate for introducing various substituents via Suzuki-Miyaura cross-coupling reactions. acs.orgnih.gov These reactions, catalyzed by palladium complexes, allow for the formation of C-C bonds between the C3 position of the azaindole and a wide range of aryl and heteroaryl boronic acids. acs.orguni-muenchen.de This strategy has been employed to synthesize C3-aryl and C3,C6-diaryl-7-azaindoles. acs.org

Furthermore, direct C3-chalcogenation of 7-azaindoles has been achieved through iodine-catalyzed electrophilic substitution. acs.org This method allows for the introduction of sulfur and selenium moieties at the C3 position with high regioselectivity. The reaction of 7-azaindoles with thiols or diselenides in the presence of a catalytic amount of iodine in DMSO affords the corresponding C3-sulfenylated or C3-selenylated products in good to excellent yields. acs.org

Table 2: C3-Halogenation and Subsequent Functionalization of 7-azaindole

| Starting Material | Reagent (Halogenation) | Halogenated Intermediate | Coupling Partner (Suzuki) | Product |

| 7-azaindole | N-Iodosuccinimide (NIS) | 3-Iodo-7-azaindole | Aryl boronic acid | 3-Aryl-7-azaindole |

| 7-azaindole | RebH variant (enzymatic) | 3-Bromo-7-azaindole | Not specified | Not specified |

C3-Chalcogenation

The introduction of chalcogen atoms (sulfur, selenium) at the C3 position of the 7-azaindole ring system is a valuable transformation for generating pharmacologically relevant molecules. acs.org An efficient, iodine-catalyzed method for the regioselective C3-chalcogenation of NH-free 7-azaindoles has been developed. acs.org This protocol utilizes an I2/DMSO catalytic system and is applicable to a wide range of chalcogen sources, including thiophenols, diselenides, potassium thiocyanate, and potassium selenocyanate. acs.org

The reaction proceeds under mild conditions (80 °C) and demonstrates high functional group tolerance. acs.org For instance, 2-methyl-7-azaindole reacts effectively with pyridine-2-thiol (B7724439) to yield the C3-sulfenylated product in 90% yield. acs.org Similarly, the reaction with diphenyl diselenide provides the corresponding C3-selenylated 2-methyl-7-azaindole in 95% yield. acs.org This methodology has also been successfully applied to 7-azaindoles bearing substituents at other positions, such as C4, C5, and C6, affording the desired C3-chalcogenated products in good to excellent yields (62-95%). acs.org

A key advantage of this method is the dual role of DMSO, which acts as both a solvent and an internal oxidant to regenerate the iodine catalyst. acs.org The resulting C3-sulfenylated derivatives can be further elaborated, for example, through N-arylation followed by palladium-catalyzed intramolecular C2-cyclization to form benzothiophene-fused 7-azaindole cores. acs.org

Table 1: C3-Chalcogenation of 2-Methyl-7-azaindole

| Chalcogen Source | Reagents & Conditions | Product | Yield (%) |

| Pyridine-2-thiol | I2 (20 mol%), DMSO, 80°C, 6h | 2-Methyl-3-(pyridin-2-ylthio)-1H-pyrrolo[2,3-b]pyridine | 90 |

| Diphenyl diselenide | I2 (20 mol%), DMSO, 80°C, 6h | 2-Methyl-3-(phenylselanyl)-1H-pyrrolo[2,3-b]pyridine | 95 |

C3-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds at the C3 position of the 7-azaindole nucleus. atlanchimpharma.com These reactions enable the introduction of a wide variety of substituents, including aryl, vinyl, and alkyl groups. atlanchimpharma.com

The Suzuki-Miyaura coupling is a widely used method for C3-arylation. For instance, the reaction of a C3-iodo-7-azaindole derivative with an arylboronic acid in the presence of a palladium catalyst and a base can provide the corresponding C3-aryl-7-azaindole. acs.org A study on the synthesis of C3,C6-diaryl-7-azaindoles utilized a sequential Suzuki-Miyaura cross-coupling strategy. acs.org The C3-arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids was achieved with good to excellent yields (67-93%). acs.org The reaction conditions were optimized to use Pd2(dba)3 as the catalyst, SPhos as the ligand, and Cs2CO3 as the base in a toluene/ethanol solvent system at 60 °C. acs.org This method tolerates both electron-donating and electron-withdrawing groups on the arylboronic acid. acs.org

The Stille coupling, which utilizes organotin reagents, has also been employed for C3-functionalization. atlanchimpharma.com An example includes the coupling of a 3-trimethylstannyl-7-azaindole with a chloroindolylmaleimide derivative, catalyzed by palladium, to produce a key synthetic intermediate. atlanchimpharma.com Other palladium-catalyzed reactions, such as the Heck reaction, have been used to introduce alkenyl groups at the C3 position. atlanchimpharma.comrsc.org

Table 2: C3-Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

| Arylboronic Acid | Reagents & Conditions | Product | Yield (%) |

| Phenylboronic acid | Pd2(dba)3, SPhos, Cs2CO3, Toluene/Ethanol, 60°C | 6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | 85 |

| p-Tolylboronic acid | Pd2(dba)3, SPhos, Cs2CO3, Toluene/Ethanol, 60°C | 6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine | 89 |

| p-Methoxyphenylboronic acid | Pd2(dba)3, SPhos, Cs2CO3, Toluene/Ethanol, 60°C | 6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 93 |

N-Functionalization Strategies (e.g., N-oxide formation, N-H functionalization)

Modification of the nitrogen atoms in the 7-azaindole ring system offers another avenue for diversification.

N-oxide formation: The pyridine nitrogen of 7-azaindole can be oxidized to form the corresponding N-oxide. google.com This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide in an organic solvent. google.com The resulting N-oxide is a versatile intermediate that can be used for further functionalization of the pyridine ring. For example, treatment of 7-azaindole N-oxide with phosphorus oxyhalides can lead to the introduction of a halogen atom at the C4-position. google.comnii.ac.jp

N-H functionalization: The pyrrole nitrogen (N1) of 7-azaindole can undergo various functionalization reactions. N-methylation and N-arylation of C3-sulfenylated 7-azaindoles have been demonstrated as part of a strategy to synthesize fused heterocyclic systems. acs.org N-arylation can be achieved using arylboronic acids in the presence of a copper catalyst. acs.org Additionally, catalyst-free methods for the methylenation of N-methyl-7-azaindoles with aqueous formaldehyde under microwave irradiation have been reported, leading to the formation of bis-7-azaindolylmethanes. rsc.org These products can be further oxidized to the corresponding methanones. rsc.org

Functionalization at Other Ring Positions (e.g., C5-bromination, C2-lithiation)

While C3 is a common site for functionalization, other positions on the 7-azaindole ring can also be selectively modified.

C5-bromination: The C5 position of the 7-azaindole nucleus is susceptible to electrophilic bromination. This reaction can be carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine. epo.orgacs.org For example, 5-bromo-7-azaindole (B68098) can be prepared and subsequently used in cross-coupling reactions to introduce various substituents at this position. nih.gov The bromination of 7-azaindoline, followed by oxidation, is another route to C5-bromo-7-azaindoles. acs.org

C2-lithiation: Direct deprotonation at the C2 position of the 7-azaindole ring can be achieved using strong bases, such as lithium diisopropylamide (LDA) or tert-butyllithium, to form a C2-lithiated intermediate. researchgate.netnih.gov This organolithium species can then be trapped with various electrophiles to introduce substituents at the C2 position. researchgate.netnih.gov For instance, 1-substituted 7-azaindoles can be deprotolithiated at C2 and subsequently reacted with electrophiles like carbon dioxide or deuterium (B1214612) oxide. nih.gov This strategy allows for the regioselective introduction of functional groups at a less reactive position of the 7-azaindole core.

Advanced Spectroscopic and Photophysical Investigations of 3 Methyl 7 Azaindole

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of 3-methyl-7-azaindole (3MAI) are of significant interest due to its role as a model system for studying excited-state proton transfer (ESPT) processes, which are fundamental to many chemical and biological phenomena.

Upon electronic excitation, this compound can undergo proton transfer, a process that is highly dependent on its aggregation state. In its dimeric form, particularly the doubly hydrogen-bonded dimer, 3MAI is known to exhibit excited-state double proton transfer (ESDPT). nih.govacs.org This concerted process, where two protons are transferred simultaneously, has been observed in 3MAI monocrystals and in jet-cooled dimers. nih.gov Theoretical investigations support a concerted mechanism for ESDPT in the heterodimer of this compound and 7-azaindole (B17877), with a lower energy barrier compared to a stepwise mechanism. nih.gov

However, studies on 3MAI dimers in a 2-methylbutane solution suggest that the dimer does not show a fluorescent signal indicative of double proton transfer in the liquid phase or in a matrix. nih.gov This highlights a key difference in the photophysical behavior of 3MAI depending on its environment. The process of ESDPT in the 3MAI dimer is considered a valuable model for understanding photoinduced mutations in DNA base pairs. acs.org

In heterodimers formed between this compound and 7-azaindole in 2-methylbutane, evidence points towards a single proton transfer mechanism. acs.org The nature of the proton transfer, whether it is a single or double event, is intricately linked to the molecular symmetry of the interacting species. nih.govrsc.org

The photophysical characteristics of this compound are significantly influenced by solvent polarity and temperature. In a 10⁻⁴ M solution of 3MAI in 2-methylbutane, lowering the temperature leads to the formation of a rigid matrix. acs.org In this state, a new, broad fluorescence band appears between 375 and 560 nm, with a peak at 450 nm. acs.org The absence of a well-defined vibronic structure, even at low temperatures, suggests that multiple conformers of the dimer absorb simultaneously over the studied temperature range. acs.org The shift in the absorption onset as the temperature is lowered indicates an increased presence of the C_s dimeric form at low temperatures. acs.org

The photoluminescence of related systems, such as certain ruthenium complexes, also shows strong solvent and temperature dependence, where an equilibrium between different excited states is modulated by the polarity of the solvent and thermal energy. rsc.org This highlights a general principle where environmental factors can dictate the dominant photophysical pathways.

For instance, the concerted double proton transfer is characteristic of the C_2h symmetric dimer of 7-azaindole. nih.gov In the case of the 3MAI dimer, changes in symmetry are caused by the out-of-phase internal rotation of the two methyl groups. nih.gov Theoretical analysis of various conformers, including those with C_1 symmetry, is crucial for a complete understanding of the spectral behavior of the numerous quasi-degenerate dimers that can be formed. acs.org

Studies on jet-cooled deuterated 3MAI dimers further underscore the importance of symmetry. The fully hydrogenated ((3MAI)₂-hh) and fully deuterated ((3MAI)₂-dd) dimers exhibit an effective C_2h symmetry in their lowest excited state and undergo double proton/deuteron transfer. acs.org In contrast, the partially deuterated dimer ((3MAI)₂-hd) has a C_s point group symmetry, and the electronic excitation is localized on either the hydrogenated or deuterated moiety. acs.org This localization is attributed to weak excitonic coupling between the states of the hh and dd dimers. acs.org The loss of C_2h symmetry in 7-azaindole dimers, for example through interaction with a polar molecule, can switch the mechanism from a double to a single proton transfer. rsc.org

The aggregation of this compound and related compounds in solution gives rise to distinct spectroscopic features. Unlike 7-azaindole, which can form tetramers, 3MAI exists solely as doubly hydrogen-bonded dimeric forms in a single crystal. acs.orgresearchgate.net

The formation of dimers is evident in the absorption spectra. For example, a 10⁻⁴ M solution of 3MAI in 2-methylbutane shows spectral characteristics that are significantly different from those of a 7-azaindole solution at the same concentration, even though both can form dimers with C_2h symmetry. acs.org In the gas phase, the substitution of a proton at the C₃ position in the 7-azaindole dimer with a methyl group to form the 3MAI dimer results in a notable red shift of the 0-0 electronic transition. acs.org

Heterodimers, such as those formed between this compound and 7-azaindole, have also been studied. Under free-jet conditions, excitation spectra of these heterodimers have been interpreted in terms of a double proton transfer in the gas phase. nih.govacs.org However, in 2-methylbutane solution, the results for these heterodimers suggest a single proton transfer mechanism. acs.org

While 3MAI predominantly forms dimers, its parent compound, 7-azaindole, is known to form more complex aggregates, including tetramers. researchgate.net The formation of these higher-order aggregates in 7-azaindole solutions is concentration and temperature-dependent and can be identified by shifts in the absorption and fluorescence excitation spectra. researchgate.netresearchgate.net For instance, in concentrated solutions of 7-azaindole in non-polar solvents, the onset of the first absorption band is bathochromically shifted compared to that of the dimer, indicating the presence of other aggregate species. researchgate.netresearchgate.net

The vibronic structure observed in the electronic spectra of this compound provides valuable insights into its geometry and electronic transitions. The fluorescence excitation spectra of jet-cooled 3MAI dimers have been recorded to study the S₁-S₀ transition. acs.org The vibronic patterns in the excitation spectra of the (3MAI)₂ dimers are very similar to those of the 7-azaindole dimers, which suggests that the methyl substitution has little effect on the shape of the excited-state double proton transfer potential. acs.org

A detailed analysis of the vibronic structure in the emission spectra of the parent compound, 7-azaindole, has been used to determine the change in its structure upon electronic excitation. researchgate.net This type of analysis, which involves fitting the intensities of emission bands, can reveal changes in bond lengths and angles in the excited state. researchgate.net

The 0-0 component of the S₀ → S₁ electronic transition for the this compound monomer in the gas phase is located at 33,432 cm⁻¹, which is a significant red shift of about 1207 cm⁻¹ compared to 7-azaindole (34,639 cm⁻¹). acs.org This substantial shift, much larger than that observed for a similar substitution in indole (B1671886), is confirmed by theoretical calculations and highlights the unique electronic effect of the methyl group at the 3-position in 7-azaindole. acs.org

The electronic transitions can be calculated using computational methods. For 7-azaindole, the energies for the S₀ ↔ Sₙ transitions have been calculated from fully optimized geometries for each state, corrected for zero-point energy. aip.org These theoretical values can then be compared with experimental UV-Vis spectra to validate the computational models. acs.orgaip.org

Table of Spectroscopic Data for this compound and Related Compounds

| Compound/Species | Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Conditions | Reference |

|---|---|---|---|---|---|

| This compound Monomer | S₀ → S₁ (0-0) | 33,432 | ~299 | Gas Phase (Free-jet) | acs.org |

| 7-Azaindole Monomer | S₀ → S₁ (0-0) | 34,639 | ~289 | Gas Phase (Free-jet) | acs.org |

| This compound Dimer | Emission Maxima | ~22,222 | ~450 | 10⁻⁴ M in 2-Methylbutane (Rigid Matrix) | acs.org |

| 3MAI-h Single Crystal | Tautomer Emission Maxima | ~20,000 | ~500 | Single Crystal | acs.org |

| 3MM(7)AI | Fluorescence Maxima | ~19,608 | ~510 | Room Temperature | acs.org |

Table of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 3MAI | This compound |

| 7AI | 7-Azaindole |

| 3MAI-d | N(1)-deuterated this compound |

| 3MM(7)AI | 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine (a model for the proton-transfer tautomer) |

| (3MAI)₂-hh | Fully hydrogenated this compound dimer |

| (3MAI)₂-dd | Fully deuterated this compound dimer |

| (3MAI)₂-hd | Partially deuterated this compound dimer |

Solvent and Temperature Dependence of Photophysical Behavior

Spectroscopic Signatures of Aggregation (e.g., Dimer, Heterodimer, Tetramer Formation)

Advanced Vibrational Spectroscopy (e.g., Terahertz Spectroscopy)

Advanced vibrational spectroscopy techniques provide profound insights into the low-frequency motions and intermolecular interactions that govern the properties of molecular systems like this compound. While research directly on the terahertz (THz) spectrum of this compound is not extensively documented, studies on the parent compound, 7-azaindole, offer a strong precedent for the utility of this technique.

Terahertz spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 10 THz), is uniquely sensitive to the collective vibrational modes of hydrogen-bonded networks. For 7-azaindole, which readily forms hydrogen-bonded dimers and clusters, THz spectroscopy has been instrumental in characterizing these intermolecular interactions. researchgate.netacs.org A study of 7-azaindole clusters in solution identified a prominent absorption feature at 76 cm⁻¹ (2.28 THz), which was attributed to the intermolecular vibrations of self-associated dimers. researchgate.net Theoretical calculations supported this assignment, revealing that such low-frequency modes are characteristic of the hydrogen-bond network and would be absent in the monomer. researchgate.net This technique is valuable for identifying different polymorphic forms of crystalline materials, as each form presents a unique THz absorption spectrum. researchgate.net

Other advanced methods, such as IR-UV ion-dip spectroscopy, have been applied to clusters of 7-azaindole with solvent molecules like methanol. aip.org These experiments have successfully elucidated the structures of such complexes, demonstrating that they form cyclic hydrogen-bonded networks where the NH group of 7-azaindole acts as a proton donor and the pyridinic nitrogen acts as an acceptor. aip.org The spectral shifts observed in the N-H and O-H stretching regions provide direct evidence for the cooperativity and strength of these hydrogen bonds. aip.org Such detailed information is crucial for understanding the photophysical behavior, including the excited-state proton transfer mechanisms that are characteristic of this class of molecules.

Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, IR, MS)

The definitive structural confirmation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides complementary pieces of information that, when combined, leave no ambiguity as to the molecule's identity and structure. shareok.orgplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the carbon and hydrogen framework.

In the ¹H NMR spectrum, distinct signals are observed for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as the methyl group protons. The chemical shifts and coupling patterns (e.g., doublets, triplets) reveal the relative positions of the protons. For instance, in a related N-methylated derivative, the protons on the pyridine ring (H4, H5, H6) appear at characteristic downfield shifts, while the proton at the C2 position of the pyrrole ring appears as a singlet. rsc.org

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule. The chemical shifts indicate the electronic environment of each carbon, distinguishing between sp² carbons of the aromatic rings and the sp³ carbon of the methyl group. plos.orgrsc.org Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish direct and long-range correlations between protons and carbons, confirming the final structure. uni-rostock.de

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. In this compound, the IR spectrum would clearly show a characteristic absorption band for the N-H stretch of the pyrrole ring, typically appearing as a sharp to medium band around 3400-3500 cm⁻¹. acs.org The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 2900-3100 cm⁻¹. rsc.org Vibrations corresponding to the C=C and C=N bonds within the bicyclic aromatic system give rise to a series of sharp bands in the 1400-1600 cm⁻¹ fingerprint region. rsc.org

Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For this compound (C₈H₈N₂), the expected monoisotopic mass is 132.0688. synquestlabs.com High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. shareok.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data from NMR and IR. For instance, ESI-MS analysis of related platinum complexes has been used to study their stability and interactions by observing the parent ion and its fragments over time. plos.org

Computational and Theoretical Studies on 3 Methyl 7 Azaindole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations serve as a fundamental tool for elucidating the electronic properties and energy landscapes of 3-Methyl-7-azaindole. These methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications (e.g., Electron Spectra, Geometry Optimization)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT has been instrumental in performing geometry optimization for both its ground and excited singlet electronic states. acs.org The hybrid functional B3LYP is a common choice for these calculations, often paired with a triple-zeta valence plus polarization (TZVP) basis set. acs.org Such optimizations are crucial for determining the most stable molecular structures and are a prerequisite for more complex calculations. acs.orgmdpi.com

DFT is also applied to calculate the electron spectra of azaindole compounds. mdpi.comgrafiati.com After geometry optimization, specialized software packages like the Amsterdam Density Functional (ADF) can be used to compute various electron spectra, including UV absorption, valence ionization, and core ionization spectra. mdpi.com These theoretical spectra are then compared with available experimental data to validate the computational models and to predict the spectral features of less-studied derivatives. mdpi.comgrafiati.com

Table 1: Computational Methods for DFT Applications

| Application | Method/Functional | Basis Set | Software |

|---|---|---|---|

| Geometry Optimization | B3LYP | TZVP | Turbomole |

Time-Dependent Density Functional Theory (TDDFT) for Excited States

To investigate the behavior of this compound upon electronic excitation, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. acs.org Studies have shown that TDDFT calculations, often implemented in software like Turbomole, perform accurately for photoexcited molecules. acs.org This approach has been successfully used to study the excited states of the this compound dimer. acs.org

Furthermore, long-range corrected TDDFT methods have been employed to theoretically investigate the excited-state double proton transfer (ESDPT) in heterodimers, such as the one formed between this compound and 7-azaindole (B17877). nih.gov These calculations help in understanding the potential energy profiles and barriers associated with different reaction mechanisms, such as concerted versus stepwise proton transfer. nih.govrsc.org

Free Energy Calculations of Ground and Excited States

Free energy calculations are essential for understanding the thermodynamic stability of different molecular forms. For this compound, free energy values for both the monomeric and dimeric forms in the ground state have been calculated using quantum chemistry software like Gaussian 03. acs.org These calculations are critical for assessing the equilibrium between monomers and dimers in solution.

In conjunction with geometry optimization, these calculations also allow for the determination of the 0-0 components of electronic transitions (the energy difference between the vibrational ground states of the electronic ground and excited states). acs.org This is achieved by correcting the energy from the fully optimized geometry of each state for the zero-point vibrational energy (ZPVE), which is computed from the vibrational frequencies of the respective molecular structures. acs.org

Molecular Dynamics and Reaction Pathway Analysis

Beyond static electronic properties, theoretical studies delve into the dynamic processes and potential reaction pathways of this compound, offering a deeper understanding of its reactivity.

Intrinsic Reaction Coordinate (IRC) Calculations for Proton Transfer

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool for mapping the trajectory of a chemical reaction from a transition state to the corresponding reactants and products. rowansci.com This method confirms that a proposed transition state indeed connects the intended species and provides detailed insight into the reaction mechanism. rowansci.com An IRC calculation begins from an optimized transition state geometry and proceeds by taking small steps along the path of the reaction. rowansci.com

While direct IRC studies on the this compound dimer are not extensively detailed, the principles are applied in closely related systems and analyses. For instance, studies on the excited-state double proton transfer in the heterodimer of (this compound)-(7-azaindole) involve the calculation of potential energy profiles. nih.gov These profiles map the energy changes as the protons move, revealing the energy barriers for different transfer mechanisms, which is the fundamental information an IRC calculation provides. nih.gov In the related 7-azaindole-water complex, IRC calculations have shown that the potential energy can decrease rapidly on the product side of the reaction while the zero-point energy changes significantly, highlighting the quantum nature of proton transfer. acs.org

Conformer Analysis and Rotational Isomerism

The presence of the methyl group in this compound introduces the possibility of rotational isomerism, particularly in its dimeric form. The internal rotation of the two methyl groups can lead to different conformers. acs.org A detailed analysis of the this compound dimer identified three key conformers, or "symmetry heterodimers," designated as S4S4, S4S2, and S2S2. acs.org

These conformers arise from the relative orientation of the two methyl groups and differ in their molecular symmetry (C₂h, Cs, or C₁). acs.orgnih.gov Computational studies have shown that the energy barriers between these conformers are small, allowing the molecules to be distributed among the different structures. acs.org The true energy minimum in the ground electronic state corresponds to the S4S4 structure, which possesses C₂h symmetry. acs.org The existence of these quasi-degenerate conformers has a significant impact on the molecule's spectral properties, leading to the blurring of absorption spectra into a structureless band. acs.org

Table 2: Conformers of the this compound Dimer

| Conformer | Symmetry | Description |

|---|---|---|

| S4S4 | C₂h | True energy minimum in the ground state. acs.org |

| S4S2 | Cs | A "symmetry heterodimer" formed by internal rotation. acs.org |

In Silico Modeling for Structure-Activity Relationship Prediction

In silico modeling plays a pivotal role in predicting the structure-activity relationships (SAR) of this compound and its derivatives. By understanding how modifications to its chemical structure affect its biological activity, researchers can design more potent and selective compounds.

Theoretical studies, such as those employing density functional theory (DFT) and time-dependent DFT (TDDFT), have been instrumental in elucidating the electronic properties of this compound. acs.org These methods have been used to optimize the geometry of the molecule in both its ground and excited electronic states. acs.org For instance, substituting a hydrogen atom at the 3-position of 7-azaindole with a methyl group has been shown to cause a significant red shift in its electronic absorption spectrum. acs.org

Structure-activity relationship studies have demonstrated that the 7-azaindole core is crucial for the biological activity of this class of compounds. nih.gov Modifications at the 3- and 5-positions of the 7-azaindole ring have been a primary focus for optimizing activity. For example, in the context of developing treatments for Human African Trypanosomiasis, it was found that methylation or tosylation of the indole (B1671886) -NH resulted in a loss of activity against T. brucei, highlighting the importance of the hydrogen bond donor/acceptor pair of the azaindole core for potency. nih.gov Predictive software has been used to identify likely sites of metabolism, with oxidation at the substituents on the 3- or 5-positions being the most probable metabolic pathways. nih.gov

Furthermore, SAR studies on 7-azaindole derivatives as potential Erk5 kinase inhibitors have shown that the N7 position of the 7-azaindole is essential for their antiproliferative activity. nih.gov The development of quantitative structure-activity relationship (QSAR) models has also been a valuable tool in predicting the inhibitory activity of 7-azaindole derivatives against various targets. researchgate.net

| Compound/Derivative | Modification | Predicted/Observed Activity | Target |

| This compound | Methyl group at position 3 | Red shift in electronic absorption spectrum. acs.org | N/A |

| 3,5-disubstituted-7-azaindoles | Methylation or tosylation of indole -NH | Loss of activity. nih.gov | T. brucei |

| 7-azaindole derivatives | Double bond on piperidine (B6355638) ring and N at N7 | Essential for antiproliferative activity. nih.gov | Erk5 kinase |

| N1,N4-bis(2-oxoindolin-3-ylidene) succinohydrazides | Various substitutions | Electrostatic and steric descriptors influence cytotoxic activity. researchgate.net | EGFR |

Molecular Docking and Binding Mode Analysis

Molecular docking and binding mode analysis are powerful computational techniques used to predict and analyze the interaction of this compound and its analogs with their biological targets, most notably protein kinases. depositolegale.itjst.go.jp The 7-azaindole scaffold is recognized as a "privileged fragment" in kinase inhibitor design because its pyridine (B92270) nitrogen atom and pyrrole (B145914) NH group can form two crucial hydrogen bonds with the hinge region of the kinase's ATP binding site. depositolegale.itpharmablock.com

Analysis of co-crystal structures has revealed three primary binding modes for the 7-azaindole moiety:

Normal: The 7-azaindole binds to the hinge region in the most commonly observed orientation. depositolegale.itjst.go.jp

Flipped: The 7-azaindole moiety is rotated 180 degrees relative to the normal binding mode. depositolegale.itjst.go.jp

Non-hinge: The 7-azaindole binds to a different site, often when another hinge-binding motif is present in the molecule. depositolegale.itjst.go.jp

The specific binding mode is generally dependent on the ligand's structure rather than the protein kinase's structural features. jst.go.jp For example, 2-substituted derivatives of 7-azaindole tend to adopt the "flipped" binding mode. jst.go.jp

Molecular docking studies have been instrumental in understanding the binding of this compound derivatives to various kinases. For instance, in the development of PI3Kγ inhibitors, docking simulations of a 7-azaindole scaffold derivative showed the pyridyl nitrogen forming a hydrogen bond with a lattice water molecule, similar to a known potent inhibitor. nih.gov In another study on TrkA inhibitors, docking simulations helped to rationalize the observed structure-activity relationships. researchgate.net

Docking studies of 3,5-disubstituted-7-azaindole derivatives as potential ALK kinase inhibitors predicted their binding mode within the ATP active site. mdpi.com Similarly, for derivatives targeting PIM kinases, docking results indicated that the nitrogen atom of the pyridine ring forms a hydrogen bond with Lys544, the NH of the 7-azaindole donates a hydrogen bond to Glu590, and the 7-N forms a hydrogen bond with Met592. researchgate.net

| Target Kinase | Key Interacting Residues | Binding Mode/Interaction Details |

| ALK Kinase | Not specified | Predicted binding in ATP active site. mdpi.com |

| PIM Kinase | Lys544, Glu590, Met592 | Hydrogen bonding with the pyridine nitrogen, pyrrole NH, and 7-N of the azaindole core. researchgate.net |

| PI3Kγ | Not specified | Pyridyl N forms a hydrogen bond with a lattice water molecule. nih.gov |

| TrkA | Not specified | Used to rationalize SAR. researchgate.net |

| EGFR Tyrosine Kinase | Met 769, Lys 721, Met 742 | Hydrogen bonding and π−sulfur interactions. researchgate.net |

Medicinal Chemistry and Biological Research Applications of 3 Methyl 7 Azaindole Scaffolds

3-Methyl-7-azaindole as a Privileged Scaffold in Drug Discovery

The 7-azaindole (B17877) framework, a bicyclic structure composed of a fused pyridine (B92270) and pyrrole (B145914) ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery programs. nih.govpharmablock.com This designation stems from its frequent appearance in bioactive compounds that target a wide range of biological entities. nih.gov The inclusion of a nitrogen atom in the indole (B1671886) ring can modulate a compound's potency and physicochemical properties, offering a strategic advantage in developing new drugs. pharmablock.com The 7-azaindole scaffold, in particular, is considered a crucial source for designing kinase inhibitors due to the ability of its nitrogen atoms to form hydrogen bonds with the hinge region of the ATP binding site. researchgate.net This has led to the development of several marketed drugs and clinical trial candidates for diseases associated with kinase activity. pharmablock.com

Azaindoles, also known as pyrrolopyridines, are considered effective bioisosteres of both indole and purine (B94841) systems. pharmablock.comsci-hub.se Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 7-azaindole structure differs from indole only by the substitution of a CH group with a sp²-hybridized nitrogen atom at the 7-position. nih.govsci-hub.se This substitution provides a skeleton containing both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine nitrogen) in a rigid three-atom arrangement. sci-hub.se This feature makes 7-azaindoles particularly adept at mimicking the hydrogen-bonding patterns of purines, which is a key interaction in many biological systems, including the ATP-binding site of kinases. pharmablock.com Replacing an indole or purine core with a 7-azaindole scaffold is a strategic approach to modulate a compound's properties while maintaining or improving its interaction with a biological target. sci-hub.se

The substitution of a carbon atom in an indole ring with a nitrogen atom to form an azaindole can significantly alter a molecule's physicochemical properties, which is a key strategy in drug optimization. nih.govpharmablock.com Incorporating the 7-azaindole scaffold can lead to improved pharmacological characteristics such as solubility and bioavailability compared to their indole counterparts. The introduction of the nitrogen atom can modulate properties governed by Lipinski's rule of five, including lipophilicity (logP) and pKa, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govsci-hub.se For example, research into 3,5-disubstituted-7-azaindoles for treating human African trypanosomiasis showed that analogs possessing a basic amine demonstrated a consistent and dramatic improvement in aqueous solubility, likely due to increased ionization at physiological pH. nih.gov This ability to fine-tune pharmacological properties makes the azaindole framework a valuable tool for medicinal chemists seeking to develop drug candidates with optimized profiles. nih.gov

Role as a Bioisostere for Indole and Purine Systems

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, are crucial for the development of 7-azaindole-based therapeutics. These studies have identified key positions on the azaindole ring where modifications can significantly impact potency and selectivity.

Research has shown that the 7-azaindole ring is highly sensitive to substitution at specific positions. A review of 7-azaindole analogs as anticancer agents over two decades identified the C1, C3, and C5 positions as the most active sites for modification. nih.gov

C1 Position (N-H): The hydrogen bond donor/acceptor pair of the azaindole core, involving the N-H at position 1, is often required for potency. nih.gov SAR studies on antitrypanosomal agents showed that methylation or tosylation of this indole N-H resulted in a complete loss of activity, demonstrating the necessity of this hydrogen bond donor. nih.gov

C3 and C5 Positions: Disubstitution, particularly at the C3 and C5 positions, is a common strategy for synthesizing novel and potent 7-azaindole analogs. nih.govnih.gov In the development of antitrypanosomal agents, it was found that removing the substituent at either the C3 or C5 position rendered the compound inactive. nih.gov Similarly, in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, 3,5-disubstituted-7-azaindole derivatives were synthesized via successive reactions at the C3 and C5 positions. nih.gov

The nature of the functional groups attached to the 7-azaindole scaffold plays a critical role in determining biological activity. nih.gov

Aromatic vs. Aliphatic Groups: In the pursuit of antitrypanosomal agents, installing aliphatic groups at the C3 position was explored to increase solubility. nih.gov However, none of these compounds displayed sub-micromolar activity, indicating that an aromatic substituent at the C3 position was essential for anti-trypanosomal potency. nih.gov

Aryl and Heterocyclic Substitutions: The substitution with aryl, carboxamide, and various heterocyclic rings has been identified as a particularly successful strategy for creating effective anticancer agents. nih.gov For HIV-1 integrase inhibitors, SAR studies indicated that para-substitution on an aryl ring at the C3 position was essential for enhanced activity. acs.org

Core Modifications: The 7-azaindole core itself is often indispensable for activity. In a study on compounds for β-cell survival, replacing the 7-azaindole ring with an indole ring led to an inactive compound, highlighting the importance of the nitrogen at the 7-position. acs.org

The following table summarizes SAR findings for 3,5-disubstituted 7-azaindoles developed as antitrypanosomal agents.

| Compound | Core Modification | T. brucei pEC50 | Note |

|---|---|---|---|

| NEU-1207 | Standard 7-azaindole | >7.0 | Parent compound |

| 1 | N-methylation | <5.0 | Loss of activity nih.gov |

| 2 | N-tosylation | <5.0 | Loss of activity nih.gov |

| 3 | Pyridofuran core | <5.0 | Loss of activity nih.gov |

| 4 | Indole core | <5.0 | Loss of activity nih.gov |

| 7 | C3 substituent removed | <5.0 | Loss of activity nih.gov |

| 8 | C5 substituent removed | <5.0 | Loss of activity nih.gov |

Positional Sensitivity to Substitution (e.g., C1, C3, C5 as active sites)

Applications in Kinase Inhibition

The 7-azaindole scaffold has found extensive utility in the design of kinase inhibitors, which are a critical class of therapeutic agents, particularly in oncology. pharmablock.com Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases. jst.go.jp The structural similarity of azaindoles to the adenine (B156593) fragment of ATP makes them especially valuable for targeting the ATP-binding site of kinases. pharmablock.com

The 7-azaindole moiety is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region: the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor. jst.go.jpunipa.it This bidentate hydrogen bonding interaction is a key reason why 7-azaindole is considered a privileged scaffold for kinase inhibition. researchgate.net The successful development of Vemurafenib, a B-RAF kinase inhibitor for melanoma, originated from this simple 7-azaindole fragment. jst.go.jp

Studies have shown that over 90 different protein kinases are sensitive to 7-azaindole-based compounds, demonstrating the scaffold's broad applicability across the human kinome. unipa.it Derivatives have been developed as potent inhibitors for a wide range of kinases, including Janus kinases (JAK), Cell division cycle 7 (Cdc7), and Anaplastic Lymphoma Kinase (ALK). nih.gov

The table below presents examples of 7-azaindole derivatives and their activity against various protein kinases.

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| Derivative 94 | JAK2 | 260 nM | nih.gov |

| GSK 1070916 | Aurora B | 3.2 nM | researchgate.net |

| Compound 59 | c-Met | 40 nM | nih.gov |

| PLX4720 | BRAFV600E | 13 nM | pharmablock.com |

| Decernotinib (VX-509) | JAK3 | Selective Inhibitor | jst.go.jp |

7-Azaindole as a Hinge-Binding Motif in Kinase Active Sites

The 7-azaindole scaffold serves as an excellent hinge-binding motif in the ATP binding sites of various kinases. chemicalbook.comnih.govjst.go.jp The nitrogen at position 7 (N-7) of the azaindole ring can accept a hydrogen bond from the backbone amide of a hinge residue, while the nitrogen at position 1 (N-1) donates a hydrogen bond to the carbonyl group of the same or an adjacent residue. mdpi.com This interaction mimics the binding of the adenine portion of ATP, making 7-azaindole derivatives effective ATP-competitive inhibitors. jst.go.jpnih.gov

The binding mode of the 7-azaindole group can vary and is often categorized as "normal," "flipped," or "non-hinge". jst.go.jpchemicalbook.com In the "normal" binding mode, the azaindole forms bidentate hydrogen bonds with the backbone amides of specific hinge amino acid residues. chemicalbook.com The "flipped" mode involves a 180° rotation of the azaindole moiety, where it can still form hydrogen bonds, but with a different geometry. jst.go.jpchemicalbook.com In some cases, the 7-azaindole does not interact with the hinge region at all, a "non-hinge" binding mode, particularly when the molecule contains another, more dominant hinge-binding motif. jst.go.jpchemicalbook.com

Development of Specific Kinase Inhibitors

The versatility of the 7-azaindole scaffold has been exploited in the development of inhibitors for a wide range of kinases implicated in various diseases, particularly cancer.

B-RAF: The FDA-approved drug Vemurafenib, used for the treatment of melanoma, was developed from a 7-azaindole fragment and serves as a potent inhibitor of B-RAF kinase. chemicalbook.comnih.govjst.go.jp The design of chalcone (B49325) derivatives of 7-azaindole has also been explored for B-RAF inhibition, with docking studies suggesting that substitutions at the 3 and 4-positions can enhance binding affinity. jacsdirectory.com

CDK8: Several 7-azaindole derivatives have been designed and synthesized as novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target in cancer therapy. nih.govnih.govresearchgate.net For instance, compound 6 (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea) demonstrated potent inhibitory activity against CDK8 with an IC50 of 51.3 ± 4.6 nM and showed significant antitumor activity in acute myeloid leukemia models. nih.govnih.govresearchgate.net Another compound, 25 (MSC2530818), which features a 3-methyl-1H-pyrazolo[3,4-b]-pyridine replacing the imidazo-thiadiazole scaffold, exhibited excellent kinase selectivity and oral bioavailability, leading to tumor growth inhibition in a colorectal carcinoma xenograft model. acs.org

PI3K: The 7-azaindole scaffold has been utilized in a fragment-based approach to develop inhibitors of Phosphoinositide 3-kinase (PI3K), a key regulator in intracellular signaling pathways often dysregulated in cancer. researchgate.netresearchgate.net By modifying the 3-position of the 7-azaindole, a series of potent PI3K inhibitors were identified. researchgate.net A pharmacophore-directed strategy has also been employed to target the PI3K hinge region. mdpi.com Additionally, a series of benzothiazole (B30560) derivatives have been optimized as dual PI3K/mTOR inhibitors. acs.org

DYRK: Derivatives of 3,5-diaryl-7-azaindole have been developed as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family members, particularly DYRK1A. researchgate.netnih.gov One highly active compound, DANDY, displayed an IC50 value of 3 nM. researchgate.net The presence of hydroxyl groups on the aryl moieties of these compounds is crucial for their inhibitory activity. researchgate.net

ATR: The 7-azaindole clinical candidate AZD6738 functions as an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, showing efficacy in preclinical models of ATM-deficient cancers. nih.gov

CAMKK2: While specific research on this compound as a direct inhibitor of CAMKK2 is not detailed in the provided results, the broad applicability of the 7-azaindole scaffold against numerous kinases suggests its potential in this area.

PfCLK3: Similarly, direct evidence for this compound targeting Plasmodium falciparum cdc2-like kinase 3 (PfCLK3) is not explicitly present in the search results.

Haspin: Several 7-azaindole derivatives have been identified as potent inhibitors of Haspin kinase, an atypical serine/threonine kinase involved in mitosis. nih.govnih.gov Compound 8l was found to be a particularly potent Haspin inhibitor with an IC50 of 14 nM. nih.gov Some derivatives, such as 8g and 8h , act as dual inhibitors of both Haspin and CDK9/CyclinT. nih.gov Chalcone-based derivatives of 7-azaindole have also shown significant activity against Haspin kinase, with compounds 5f and 5q exhibiting IC50 values of 0.47 µM and 0.41 µM, respectively. researchgate.net

Other Therapeutic Applications

Beyond kinase inhibition, the this compound scaffold has demonstrated utility in a variety of other therapeutic areas.

Antiviral Agents

HIV-1 Reverse Transcriptase: A library of 7-azaindole compounds was screened for anti-HIV-1 activity, leading to the identification of several non-nucleoside reverse transcriptase (RT) inhibitors. nih.gov Lead compound 8 inhibited RT with an IC50 of 0.73 μM and maintained some activity against clinically relevant resistant mutants. nih.gov Another example is (R)-N-(benzoyl)-3-methyl-N'-[(4-methoxy-7-azaindol-3-yl)-oxoacetyl]-piperazine 7a , which is an effective reverse transcriptase inhibitor. google.com

Influenza PB2, Dengue, and Ebola: A 7-azaindole molecule, URMC-099, has shown promising activity against the dengue virus and the Ebola virus by inhibiting adaptor-associated kinase 1 (AAK1), which is crucial for the trafficking of these RNA viruses. nih.gov While specific inhibitors for Influenza PB2 based on the this compound scaffold were not explicitly detailed, the broad antiviral potential of this chemical class is evident.

Anticancer and Antitumor Agents (General)

The 7-azaindole scaffold is a core component of numerous compounds with general anticancer and antitumor properties, largely due to its prevalence in kinase inhibitors. targetmol.compharmablock.com For example, 2-,5-disubstituted-7-azaindole 19 has demonstrated broad anti-proliferative activity against various cancer cell lines. nih.gov Furthermore, substituting an amino group in cisplatin (B142131) with 1-methyl-7-azaindole to create compound 20 resulted in increased efficacy and selectivity for tumor cells, particularly in cisplatin-resistant cancers. nih.gov

Modulation of Dopamine (B1211576) Receptors (D2, D4)

Derivatives of 7-azaindole have been synthesized and evaluated as potential ligands for dopamine receptors. The highest affinity and selectivity for the D4 receptor were found in a series of 3-aminomethyl-7-azaindole compounds. capes.gov.brnih.gov The D4 antagonist 3-[(4-[4-chlorophenyl]piperazine-1-yl)methyl]-[1H]-pyrrolo[2,3-b]pyridine has been used to study the role of D4 receptors in the prefrontal cortex. nih.gov In contrast, replacing an indole ring with a 7-azaindole moiety in some derivative groups has been reported to cause a loss of D2 receptor affinity. mdpi.com However, for a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the introduction of a 7-azaindole did not lead to a significant decrease in D2 receptor binding. mdpi.com

Antimicrobial and Antifungal Activities

A series of synthesized 7-azaindoles, many with substituents at the 2- and 5-positions, have been tested for their antimicrobial and antifungal properties. rsc.orgnih.gov These compounds generally displayed better activity against yeasts than bacteria. rsc.orgnih.gov Notably, strong inhibitory values against Cryptococcus neoformans were observed, with activities as low as 3.9 μg/ml. rsc.orgnih.gov One compound, 16b , showed promising antibacterial activity against Pseudomonas aeruginosa. rsc.org

Cytokinin Analogues for Cell Apoptosis and Differentiation

Cytokinins, a class of plant hormones derived from N6-substituted adenine, are pivotal in regulating various aspects of plant growth and development. researchgate.netnih.gov Beyond their established roles in botany, cytokinins and their synthetic analogues have garnered significant interest for their capacity to modulate critical cellular processes in mammals, including apoptosis (programmed cell death) and cellular differentiation. researchgate.netnih.govgrafiati.com This has led to the exploration of 7-azaindole derivatives as cytokinin analogues, with a particular focus on their effects on human myeloblastic leukemia (HL-60) cells. researchgate.netnih.govgrafiati.com

Research into 7-azaindole-based cytokinin analogues has demonstrated their potential as cytotoxic agents. researchgate.netnih.gov A study involving the synthesis of various 7-azaindole derivatives via the Hartwig-Buchwald coupling reaction revealed that these compounds exhibited cytotoxic activity against HL-60 cells. researchgate.netnih.gov Notably, 4-phenylaminopyrrolo[2,3-b]pyridine and 4-phenethylaminopyrrolo[2,3-b]pyridine were identified as particularly potent compounds. nih.gov

Further investigations into a series of eight 7-azaindole analogues, prepared through a palladium-catalyzed reaction, provided more detailed insights into their biological effects. grafiati.com These compounds were derivatives of both 1H-pyrrolo[2,3-b]pyridine and 1-methyl-pyrrolo[2,3-b]pyridine. grafiati.com The study confirmed that all tested compounds reduced the number of viable HL-60 cells. grafiati.com The derivatives in the NH series were generally more active than their N-methylated counterparts. grafiati.com Specifically, 4-phenylamino-N-methyl-7-azaindole and 4-phenethylamino-7-azaindole displayed estimated IC50 values of 2 μM. grafiati.com Interestingly, at a concentration of 10 μM, 4-phenylamino-N-methyl-7-azaindole was found to induce apoptosis, while 4-phenethylamino-7-azaindole inhibited the cell cycle without a pro-apoptotic effect. grafiati.com These findings suggest that cytokinin analogues based on the 1H-pyrrolo[2,3-b]pyridine scaffold could hold therapeutic promise as cytostatic agents. grafiati.com The biological activity of these compounds is believed to be mediated through the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK2. grafiati.com

Table 1: Biological Activity of 7-Azaindole Cytokinin Analogues on HL-60 Cells

| Compound | Backbone | Effect | IC50 (estimated) |

| 4-phenylaminopyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine | Cytotoxic | - |

| 4-phenethylaminopyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine | Cytotoxic | - |

| 4-phenylamino-N-methyl-7-azaindole | 1-methyl-pyrrolo[2,3-b]pyridine | Apoptosis induction | 2 µM |

| 4-phenethylamino-7-azaindole | 1H-pyrrolo[2,3-b]pyridine | Cell cycle inhibition | 2 µM |

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in medicinal chemistry for the identification and development of lead compounds. acs.orgnih.govresearchgate.net This approach begins with the screening of low-molecular-weight fragments (typically <300 Da) to identify those that bind to a biological target with high ligand efficiency. acs.orgnih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. acs.org The 7-azaindole scaffold has proven to be a particularly valuable starting point in FBDD campaigns, especially in the discovery of kinase inhibitors. pharmablock.commdpi.com